molecular formula C8H14O3S B14305637 Methyl 3-oxo-4-(propylsulfanyl)butanoate CAS No. 114607-72-6

Methyl 3-oxo-4-(propylsulfanyl)butanoate

Cat. No.: B14305637
CAS No.: 114607-72-6
M. Wt: 190.26 g/mol
InChI Key: IIYJAYADFUAIFC-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(propylsulfanyl)butanoate is a methyl ester derivative of 3-oxobutanoic acid, featuring a propylsulfanyl group at the 4-position. This compound belongs to a class of β-keto esters, which are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and bioactive molecules.

Properties

CAS No.

114607-72-6

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

methyl 3-oxo-4-propylsulfanylbutanoate

InChI

InChI=1S/C8H14O3S/c1-3-4-12-6-7(9)5-8(10)11-2/h3-6H2,1-2H3

InChI Key

IIYJAYADFUAIFC-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-4-(propylsulfanyl)butanoate typically involves the esterification of 3-oxo-4-(propylsulfanyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(propylsulfanyl)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-4-(propylsulfanyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(propylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Esters

β-Keto esters share a common 3-oxobutanoate backbone but vary in ester groups (methyl, ethyl) and 4-position substituents. Key structural analogs include:

Compound Substituent at 4-position Ester Group Molecular Formula
Methyl 3-oxo-4-(propylsulfanyl)butanoate Propylsulfanyl (C₃H₇S) Methyl C₈H₁₂O₃S
Ethyl 3-oxo-4-(p-tolyl)butanoate p-Tolyl (C₇H₇) Ethyl C₁₃H₁₆O₃
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 2,4,5-Trifluorophenyl Ethyl C₁₂H₁₁F₃O₃
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino (C₆H₅CONH) Methyl C₁₂H₁₃NO₄

Key Observations :

  • Aryl-substituted analogs (e.g., p-tolyl, trifluorophenyl) exhibit higher molecular weights and aromatic π-system interactions, influencing their crystallinity and thermal stability .
  • Methyl vs. ethyl esters affect steric bulk and hydrolysis rates, with methyl esters generally being more reactive in nucleophilic substitutions .

Physicochemical Properties and Spectroscopic Data

Available data for Ethyl 3-oxo-4-(p-tolyl)butanoate (from ) provides a benchmark for comparison:

Property Ethyl 3-oxo-4-(p-tolyl)butanoate This compound*
Molar Mass (g/mol) 220.26 188.24
Boiling Point (°C) 309.2 ~250–280 (estimated)
Density (g/cm³) 1.073 ~1.10–1.15 (estimated)
Refractive Index 1.506 ~1.48–1.52 (estimated)

*Estimates for this compound are based on structural analogies.

  • The lower molar mass of the target compound (due to the propylsulfanyl group vs. p-tolyl) likely reduces boiling point and density.
  • The sulfur atom may increase polarity, enhancing solubility in polar aprotic solvents compared to aryl-substituted analogs.

Spectroscopic Data :

  • NMR and MS techniques (as used in for pyrrole derivatives) would distinguish the propylsulfanyl group via characteristic δ 2.5–3.5 ppm (¹H NMR for S–CH₂) and sulfur isotopic patterns in MS.

Comparison with Target Compound :

  • This compound could be synthesized via thiol-ene click chemistry or nucleophilic substitution of a 4-chloro-3-oxobutanoate ester with propanethiol.
  • The propylsulfanyl group may require milder reaction conditions compared to aryl substitutions due to thiol nucleophilicity.

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